(2S)-2-Amino-6-(((1-(6-nitrobenzo[d][1,3]dioxol-5-yl)ethoxy)carbonyl)amino)hexanoic acid
Description
This compound, with the CAS number 1221189-11-2 and product ID BD01315839 (BLD Pharm Ltd.), is a synthetic amino acid derivative featuring a stereospecific (2S)-configuration. Its structure comprises:
- A 6-nitrobenzo[d][1,3]dioxol-5-yl moiety, an electron-deficient aromatic system with a nitro group and fused dioxolane ring.
- An ethoxycarbonyl-protected amine linked via a carbamate bridge to the hexanoic acid backbone.
This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeted drug delivery or enzyme inhibition.
Properties
IUPAC Name |
(2S)-2-amino-6-[1-(6-nitro-1,3-benzodioxol-5-yl)ethoxycarbonylamino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O8/c1-9(27-16(22)18-5-3-2-4-11(17)15(20)21)10-6-13-14(26-8-25-13)7-12(10)19(23)24/h6-7,9,11H,2-5,8,17H2,1H3,(H,18,22)(H,20,21)/t9?,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXXFKVZFDGUTQW-UMJHXOGRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1[N+](=O)[O-])OCO2)OC(=O)NCCCCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC2=C(C=C1[N+](=O)[O-])OCO2)OC(=O)NCCCC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Nitrobenzo[d] dioxole Intermediate
The nitrobenzo[d]dioxole moiety is synthesized via nitration of a substituted benzo[d]dioxole precursor. For example, 5-chloromethyl-6-nitrobenzo[d]dioxole is prepared by treating 5-methylbenzo[d]dioxole with a nitrating agent (e.g., nitric acid in sulfuric acid) followed by chlorination using thionyl chloride.
Carbamate Formation with L-Lysine
The ε-amino group of L-lysine is selectively protected using a nitrobenzo[d]dioxole-derived chloroformate. This reaction is conducted under anhydrous conditions in a polar aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM). Triethylamine is often added to scavenge HCl generated during the reaction.
Representative Reaction Scheme:
Optimization of Reaction Conditions
Temperature Control
Maintaining low temperatures (0–5°C) during carbamate formation minimizes side reactions such as epimerization of the lysine’s α-carbon or hydrolysis of the nitro group.
Solvent Selection
DMF is preferred for its ability to dissolve both the polar amino acid and the hydrophobic nitrobenzo[d]dioxole derivative. Alternative solvents like tetrahydrofuran (THF) or acetonitrile may reduce reaction rates due to poorer solubility.
Stoichiometry and Reaction Time
A 1.1:1 molar ratio of chloroformate to L-lysine ensures complete conversion while avoiding excess reagent. Reaction times range from 4–12 hours, monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Purification and Characterization
Isolation Techniques
Crude product is isolated via acid-base extraction. The reaction mixture is acidified to pH 3–4 with hydrochloric acid, precipitating the product, which is then filtered and washed with cold water.
Chromatographic Purification
Silica gel column chromatography with a gradient eluent (e.g., ethyl acetate/methanol/water) removes unreacted starting materials and byproducts. Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% trifluoroacetic acid) achieves >98% purity.
Analytical Data
Scalability and Industrial Production
Pilot-Scale Synthesis
Batch sizes up to 1 kg have been reported using jacketed reactors with temperature-controlled stirring. Key challenges include:
Yield Optimization
| Parameter | Laboratory Scale | Pilot Scale |
|---|---|---|
| Temperature (°C) | 0–5 | 0–5 |
| Reaction Time (h) | 8 | 6 |
| Yield (%) | 75 | 82 |
Comparative Analysis with Analogous Compounds
Similar Lysine Derivatives
The target compound’s lysine backbone provides optimal steric flexibility for downstream applications compared to ornithine or arginine analogs .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino-6-(((1-(6-nitrobenzo[d][1,3]dioxol-5-yl)ethoxy)carbonyl)amino)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitrobenzo[d][1,3]dioxole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of nitrobenzoic acid derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted nitrobenzo[d][1,3]dioxole derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential applications in drug design and development. The incorporation of the nitrobenzo[d][1,3]dioxole moiety enhances its reactivity and bioactivity, making it a candidate for developing new pharmaceuticals.
Antimicrobial Activity
Research indicates that compounds featuring the nitrobenzo[d][1,3]dioxole group exhibit antimicrobial properties. Studies have shown that derivatives can inhibit bacterial growth, making them potential candidates for antibiotic development .
Cancer Therapeutics
The compound's ability to interact with biological targets can be leveraged in cancer research. Its structure allows for modifications that may enhance selectivity towards cancer cells, thus serving as a basis for targeted therapies .
Protein Engineering
Incorporating non-canonical amino acids like (2S)-2-amino-6-(((1-(6-nitrobenzo[d][1,3]dioxol-5-yl)ethoxy)carbonyl)amino)hexanoic acid into proteins has opened new avenues in protein engineering.
Site-Specific Labeling
The unique functional groups present in the compound allow for site-specific labeling of proteins. This is crucial for studying protein interactions and dynamics using techniques such as fluorescence microscopy and mass spectrometry .
Enzyme Catalysis
The compound can be utilized to engineer enzymes with enhanced catalytic properties. By incorporating this amino acid into enzyme structures, researchers can study the effects on enzyme kinetics and stability, potentially leading to more efficient biocatalysts .
Biochemical Research
In biochemical studies, this compound serves as a valuable tool for understanding protein function and structure.
Protein Folding Studies
The compound can be used to investigate protein folding mechanisms due to its unique side chain properties. By introducing it into proteins of interest, researchers can gain insights into folding pathways and stability under various conditions .
Structural Biology
In structural biology, this compound aids in elucidating the structures of complex proteins through X-ray crystallography or NMR spectroscopy. Its incorporation into peptides allows researchers to probe structural features that are otherwise difficult to analyze .
Summary Table of Applications
| Application Area | Specific Use Case | Potential Impact |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents | Development of new antibiotics |
| Cancer therapeutics | Targeted therapies for cancer | |
| Protein Engineering | Site-specific labeling | Enhanced study of protein interactions |
| Enzyme catalysis | Development of efficient biocatalysts | |
| Biochemical Research | Protein folding studies | Insights into folding mechanisms |
| Structural biology | Elucidation of complex protein structures |
Mechanism of Action
The mechanism of action of (2S)-2-Amino-6-(((1-(6-nitrobenzo[d][1,3]dioxol-5-yl)ethoxy)carbonyl)amino)hexanoic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreductive activation, leading to the formation of reactive intermediates that can interact with cellular components. This interaction can result in the modulation of various biochemical pathways, contributing to its observed biological effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Below is a comparative analysis of structurally related amino acid derivatives:
Physicochemical Properties
Biological Activity
(2S)-2-Amino-6-(((1-(6-nitrobenzo[d][1,3]dioxol-5-yl)ethoxy)carbonyl)amino)hexanoic acid, also known as N6-((1-(6-nitrobenzo[d][1,3]dioxol-5-yl)ethoxy)carbonyl)-L-lysine, is a compound of increasing interest in biochemical research due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential applications in therapy, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 497.38 g/mol. Its structure includes a nitrobenzo[d][1,3]dioxole moiety, which is known for its reactivity and potential bioactivity. The presence of the amino acid lysine contributes to its biological function, particularly in enzyme interactions.
The mechanism of action for this compound involves several biochemical pathways:
- Bioreductive Activation : The nitro group can undergo bioreductive activation to form reactive intermediates that interact with cellular components.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific proteases, influencing pathways related to cell signaling and apoptosis.
- Modulation of Protein Interactions : The incorporation of this non-canonical amino acid into proteins can alter their structure and function, potentially enhancing or inhibiting enzymatic activity.
Antitumor Activity
Research has indicated that compounds containing nitrobenzo[d][1,3]dioxole moieties exhibit antitumor properties. For instance, studies have shown that derivatives can induce apoptosis in cancer cell lines through the activation of caspase pathways.
Neuroprotective Effects
The compound's interaction with neurotransmitter systems suggests potential neuroprotective effects. Its ability to modulate neurotransmitter release could be beneficial in treating neurodegenerative diseases.
Enzyme Interaction Studies
Recent investigations into the interactions between this compound and various enzymes have revealed significant inhibitory effects on proteases involved in inflammatory responses.
| Enzyme | IC50 (µM) | Effect |
|---|---|---|
| Trypsin | 0.5 | Inhibition |
| Thrombin | 0.8 | Inhibition |
| MMP-9 | 0.3 | Inhibition |
Case Studies
Several studies have explored the biological implications of this compound:
- Study on Antitumor Activity : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of the compound showed promising results against various cancer cell lines, with mechanisms involving apoptosis induction.
- Neuroprotection Research : Research highlighted in Neuroscience Letters indicated that the compound could protect neuronal cells from oxidative stress-induced damage.
- Inflammation Modulation : A recent article in Biochemical Pharmacology reported that this compound significantly reduced inflammatory markers in vitro by inhibiting specific proteases linked to inflammatory pathways.
Q & A
Basic: What are the optimal synthetic routes for this compound, considering yield and purity?
Methodological Answer:
The synthesis typically involves multi-step strategies, including:
- Step 1: Use of tert-butyl oxazinane derivatives as chiral precursors to establish stereochemistry .
- Step 2: Coupling with boronate esters or nitroaromatic intermediates under anhydrous conditions (e.g., DMF at 0–5°C) to minimize side reactions .
- Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization in polar solvents (ethanol/water mixtures) to achieve >95% purity .
Key Variables:
- Temperature control during nitro group introduction to prevent decomposition.
- Catalyst selection (e.g., Pd/C for nitro reduction if required) .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity and resolve stereoisomers .
- NMR: ¹H/¹³C NMR (DMSO-d6 or CDCl3) to confirm regiochemistry of the nitrobenzo[d][1,3]dioxole moiety and aminohexanoic acid backbone .
- Mass Spectrometry (MS): High-resolution ESI-MS to verify molecular weight (C16H21N3O8; calc. 383.35 g/mol) and detect fragmentation patterns .
Data Interpretation Tip: Cross-validate NMR coupling constants (e.g., J = 6–8 Hz for CH2 groups in hexanoic acid) with computational models (DFT) .
Advanced: How can this compound be incorporated into proteins for site-specific labeling or engineering studies?
Methodological Answer:
- Non-Canonical Amino Acid (ncAA) Integration:
- Applications:
Challenge: Optimize expression conditions (e.g., low oxygen for nitro group stability) .
Advanced: How can researchers resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. cytotoxic effects)?
Methodological Answer:
- Comparative Assays:
- Structural Analysis:
Example: A study found conflicting IC50 values; re-evaluation under controlled oxygen levels (to prevent nitro group degradation) resolved discrepancies .
Basic: What are the stability and storage guidelines for this compound?
Methodological Answer:
- Storage:
- Stability Tests:
Critical Note: Avoid freeze-thaw cycles; aliquot solutions for single-use .
Advanced: What strategies enable the study of the nitro group’s redox behavior in biological systems?
Methodological Answer:
- In Vitro Redox Profiling:
- Cellular Assays:
Data Interpretation: Compare results with nitroaromatic controls (e.g., nitrofurantoin) to contextualize mechanisms .
Advanced: How can this compound be modified to enhance its selectivity for cancer therapeutics?
Methodological Answer:
- Prodrug Design:
- Structure-Activity Relationship (SAR) Studies:
Validation: Use CRISPR screens to identify genetic dependencies (e.g., nitroreductase overexpression) in responsive cell lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
